molecular formula C15H17N3OS B4347775 5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE

5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE

Cat. No.: B4347775
M. Wt: 287.4 g/mol
InChI Key: CDOMGPAYQNBRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a furylmethyl group, a methylphenyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-furylmethylamine with 4-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furylmethyl or methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-furancarboxylic acid: A furan derivative with similar structural features.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with similar functional groups.

Uniqueness

5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-(4-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12-4-6-13(7-5-12)18-11-17(10-16-15(18)20)9-14-3-2-8-19-14/h2-8H,9-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMGPAYQNBRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 2
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 3
Reactant of Route 3
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 4
Reactant of Route 4
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 5
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
Reactant of Route 6
5-[(FURAN-2-YL)METHYL]-1-(4-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.